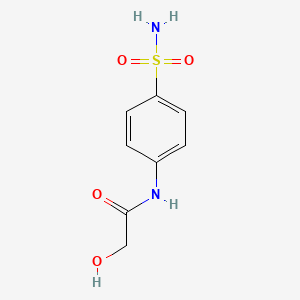

2-hydroxy-N-(4-sulfamoylphenyl)acetamide

Description

2-Hydroxy-N-(4-sulfamoylphenyl)acetamide is an acetamide derivative featuring a hydroxyl group (-OH) at the α-carbon position and a sulfamoylphenyl (-SO₂NH₂C₆H₄-) moiety attached to the nitrogen atom. Its structure allows for hydrogen bonding via the hydroxyl and sulfonamide groups, influencing solubility and biological interactions.

Properties

CAS No. |

34269-82-4 |

|---|---|

Molecular Formula |

C8H10N2O4S |

Molecular Weight |

230.24 g/mol |

IUPAC Name |

2-hydroxy-N-(4-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C8H10N2O4S/c9-15(13,14)7-3-1-6(2-4-7)10-8(12)5-11/h1-4,11H,5H2,(H,10,12)(H2,9,13,14) |

InChI Key |

JHILVDARYQLCQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CO)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . This method ensures the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of 2-hydroxy-N-(4-sulfamoylphenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly reagents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-hydroxy-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-hydroxy-N-(4-sulfamoylphenyl)acetamide can be contextualized by comparing it to analogs with modifications in the acetamide side chain or the sulfamoylphenyl substituent. Key examples include:

2-Cyano-N-(4-sulfamoylphenyl)acetamide

- Structural Difference: Replaces the hydroxyl group with a cyano (-CN) group.

- Applications : Serves as a synthon for heterocyclic synthesis, enabling the construction of polyfunctionalized pyridones, pyridazines, and thiophenes via cyclocondensation .

- Reactivity: The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks, unlike the hydroxyl group, which may stabilize intermediates via hydrogen bonding.

2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

- Structural Difference : Incorporates a benzhydrylpiperazine "tail" via the acetamide linker.

- Biological Activity : Exhibits selective inhibition of human carbonic anhydrase (hCA) VII (KI = 8.9 nM) over hCA II (KI = 43.2 nM), attributed to steric complementarity between the bulky tail and the enzyme’s hydrophobic cleft .

- Design Strategy : Utilizes the "tail approach," where the acetamide acts as a linker, and the piperazine tail modulates isoform selectivity .

2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide

- Structural Difference : Features a thiazolidine-2,4-dione moiety fused to the acetamide.

- Anticancer Activity: Derivatives like (E)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide show low cytotoxicity toward normal cells (IC50 > 100 µM) but potent activity against tumor cells (IC50 = 1.2–4.7 µM) .

- Spectral Data : Characterized by distinct <sup>1</sup>H NMR signals for the thioxo (δ 3.8–4.2 ppm) and sulfamoyl (δ 7.6–7.8 ppm) groups .

2-Chloro-N-(4-sulfamoylphenyl)acetamide

- Structural Difference : Substitutes the hydroxyl group with chlorine.

- Commercial Availability : Produced in >99% purity as a pharmaceutical intermediate .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Calculated; †Estimated via analogy to 2-hydroxy-N-(4-methylphenyl)acetamide (logP = 0.89) ; ‡From related thiazolidinone derivatives .

Key Research Findings

- Tailored Selectivity : Bulky substituents (e.g., benzhydrylpiperazine) on the acetamide nitrogen enhance isoform selectivity for hCA VII, a therapeutic target for neuropathic pain .

- Anticancer Potential: Thioxo-thiazolidinone derivatives linked to the sulfamoylphenyl group demonstrate tumor-specific cytotoxicity, likely due to reactive oxygen species (ROS) generation .

- Synthetic Flexibility : The sulfamoylphenyl-acetamide scaffold supports diverse modifications, enabling rapid generation of libraries for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.